
2-bromo-N-(2-methoxyphenyl)acetamide
Overview
Description
2-Bromo-N-(2-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H10BrNO2. It is a brominated derivative of acetanilide, where the bromine atom is attached to the alpha carbon of the acetamide group, and the methoxy group is attached to the phenyl ring. This compound is known for its applications in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
The primary targets of 2-bromo-N-(2-methoxyphenyl)acetamide are currently unknown This compound is relatively new and not much research has been done on its specific targets
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown It is possible that the compound could affect multiple pathways, leading to a variety of downstream effects
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-methoxyphenyl)acetamide typically involves the bromination of N-(2-methoxyphenyl)acetamide. One common method is the reaction of N-(2-methoxyphenyl)acetamide with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or sodium ethoxide in alcohol solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of N-(2-methoxyphenyl)acetamide derivatives.
Reduction: Formation of N-(2-methoxyphenyl)ethylamine.
Oxidation: Formation of 2-hydroxy-N-(2-methoxyphenyl)acetamide.
Scientific Research Applications
Scientific Research Applications
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Organic Synthesis:
- 2-Bromo-N-(2-methoxyphenyl)acetamide serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical transformations, including nucleophilic substitutions and reductions.
-
Pharmaceutical Research:
- The compound is investigated for its potential as a building block in drug development. Its structural characteristics may influence its interaction with biological targets, making it a candidate for further pharmacological studies.
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Biological Studies:
- Preliminary studies suggest that this compound may exhibit biological activities, including antimicrobial properties. Research indicates that derivatives of bromoacetamides can possess significant antibacterial and antifungal activities against various pathogens.
Antimicrobial Activity:
Research has shown that compounds structurally similar to this compound exhibit antimicrobial properties. For example, derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.
Compound | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
This compound | TBD | Antibacterial |
2-Bromo-N-(4-methoxyphenyl)acetamide | 0.0048 mg/mL | Active against E. coli |
N-(2-Methoxyphenyl)acetamide | TBD | Reference |
Cholinesterase Inhibition:
The compound's potential as a cholinesterase inhibitor is under investigation due to its structural similarity to known inhibitors. This activity is relevant for developing treatments for neurodegenerative diseases like Alzheimer's disease.
Case Studies
-
Synthesis and Characterization Study:
A study detailed the preparation of various N-substituted bromoacetamides, including this compound, highlighting its synthesis under controlled conditions and characterization through spectral techniques such as NMR and IR spectroscopy. -
Biological Screening:
Another research effort involved screening synthesized compounds for biological activities, revealing promising results in terms of antibacterial efficacy against various pathogens.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(4-methoxyphenyl)acetamide: Similar structure but with the methoxy group at the para position.
2-Chloro-N-(2-methoxyphenyl)acetamide: Chlorine atom instead of bromine.
N-(2-Methoxyphenyl)acetamide: Lacks the bromine atom.
Uniqueness
2-Bromo-N-(2-methoxyphenyl)acetamide is unique due to the presence of both the bromine and methoxy groups, which can influence its reactivity and interactions with other molecules. The bromine atom can enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its chloro or non-halogenated counterparts .
Biological Activity
2-Bromo-N-(2-methoxyphenyl)acetamide is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol. It is categorized under bromoacetamides and has garnered attention for its potential applications in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The compound features a bromo substituent at the second position of the acetamide group, attached to a methoxy-substituted phenyl ring. Its structural characteristics may influence its biological activity and reactivity compared to other derivatives.
Synthesis
The synthesis of this compound can be achieved through several methods, including:
This reaction typically occurs in a basic medium, allowing for the formation of the target compound with high yields and purity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit various biological activities, particularly antimicrobial properties. For instance, studies have shown that derivatives of bromoacetamides can possess significant antibacterial and antifungal activities against various pathogens.
Compound | MIC (mg/mL) | Activity |
---|---|---|
This compound | TBD | Antibacterial |
2-Bromo-N-(4-methoxyphenyl)acetamide | 0.0048 | Active against E. coli |
N-(2-Methoxyphenyl)acetamide | TBD | Reference |
The specific minimum inhibitory concentration (MIC) values for this compound are yet to be established, necessitating further investigation into its pharmacological profile .
Cholinesterase Inhibition
Another area of interest is the potential of this compound as a cholinesterase inhibitor, which is critical in treating neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have been noted for their ability to inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine availability at synapses . This activity suggests that this compound may also exhibit similar effects.
Case Studies
- Synthesis and Characterization : A study detailed the preparation of various N-substituted bromoacetamides, including this compound, highlighting its synthesis under controlled conditions and subsequent characterization through spectral techniques such as NMR and IR spectroscopy .
- Biological Screening : In another research effort, synthesized compounds were screened for their biological activities, revealing promising results in terms of antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Bromo-N-(4-methoxyphenyl)acetamide | C9H10BrNO2 | Contains a para methoxy group |
N-(2-Methoxyphenyl)acetamide | C9H11NO2 | Lacks bromine; serves as a reference |
4-Bromo-N-(4-methoxyphenyl)acetamide | C10H11BrNO3 | Features an additional methoxy group at para position |
The substitution pattern in this compound may enhance its biological activity compared to these analogs, warranting further exploration into structure-activity relationships (SAR).
Properties
IUPAC Name |
2-bromo-N-(2-methoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOPLFALZWOOTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392285 | |
Record name | 2-bromo-N-(2-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32428-69-6 | |
Record name | 2-bromo-N-(2-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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